molecular formula C6H5BrF2S B2511702 4-Bromo-2-(difluoromethyl)-3-methylthiophene CAS No. 2248394-50-3

4-Bromo-2-(difluoromethyl)-3-methylthiophene

Cat. No.: B2511702
CAS No.: 2248394-50-3
M. Wt: 227.07
InChI Key: SDUYTUXXDNUMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It can exist as a liquid or solid, depending on conditions .

Synthesis Analysis

The synthesis of this compound involves the introduction of a bromine atom and a difluoromethyl group onto a thiophene ring. Specific synthetic routes may vary, but common methods include halogenation reactions and etherification processes. Researchers have explored various strategies to achieve high yields and purity .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(difluoromethyl)-3-methylthiophene consists of a thiophene ring substituted with a bromine atom and a difluoromethyl group. The arrangement of atoms and their connectivity plays a crucial role in its properties and reactivity .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : Researchers have explored its use in Suzuki-Miyaura and Heck reactions .

Physical And Chemical Properties Analysis

Safety and Hazards

It is essential to handle this compound with care due to its potential health hazards. Refer to safety data sheets for detailed safety information .

Future Directions

For more detailed information, you can refer to the Ambeed product page .

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-3-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2S/c1-3-4(7)2-10-5(3)6(8)9/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUYTUXXDNUMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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